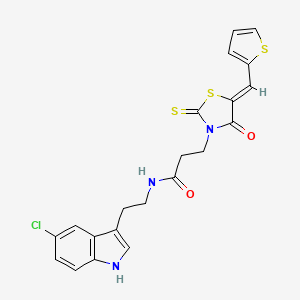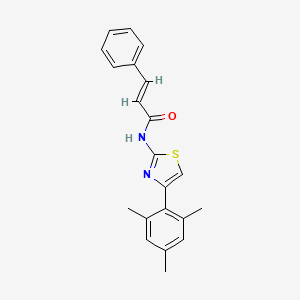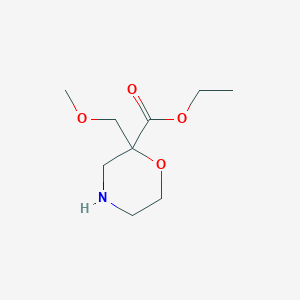![molecular formula C24H32N4O5S B2749673 (2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B2749673.png)
(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
VH032-OHは、E3ユビキチンリガーゼ複合体の構成要素であるフォン・ヒッペル・リンダウ(VHL)タンパク質の機能化リガンドです。 この化合物は、ユビキチン-プロテアソーム系によって標的タンパク質の分解を誘導するように設計された二機能性分子であるプロテオリシス標的キメラ(PROTAC)の開発において広く使用されています .
作用機序
VH032-OHは、E3ユビキチンリガーゼ複合体の構成要素であるVHLタンパク質に結合することによって機能します。この結合は、標的タンパク質をユビキチン-プロテアソーム系にリクルートすることを促進し、それらのユビキチン化とそれに続く分解につながります。 関与する分子標的および経路には、VHLがHIFタンパク質の安定性を調節する上で重要な役割を果たす低酸素誘導因子(HIF)経路が含まれます .
類似の化合物との比較
VH032-OHは、VH032、VH101、VH298などの他のVHLリガンドと比較されます。これらの化合物は類似の構造を共有していますが、結合親和性と官能基が異なります。 VH032-OHは、末端のヒドロキシ基により、さまざまなリンカーとの迅速な結合が可能で、PROTAC開発のための汎用性の高いビルディングブロックとなります .
類似の化合物には以下が含まれます。
- VH032
- VH101
- VH298
生化学分析
Biochemical Properties
VH032-OH plays a significant role in biochemical reactions as it is a ligand for the von Hippel-Lindau (VHL) E3 ligase . The VHL E3 ligase is an essential enzyme in the ubiquitin-proteasome system that recruits substrates such as the hypoxia-inducible factor for ubiquitination and subsequent proteasomal degradation . The ubiquitin-proteasome pathway can be hijacked toward non-native neo-substrate proteins using proteolysis targeting chimeras (PROTACs), bifunctional molecules designed to simultaneously bind to an E3 ligase and a target protein to induce target ubiquitination and degradation .
Cellular Effects
The cellular effects of VH032-OH are primarily related to its role as a VHL ligand. It has been reported that VH032-OH can increase the intracellular level of VHL . This occurs via protein stabilization of VHL isoforms and not via changes in transcript levels . Increased VHL levels upon VH298 treatment resulted in turn to reduced levels of HIF-1α protein .
Molecular Mechanism
The molecular mechanism of VH032-OH is closely tied to its function as a VHL ligand. The von Hippel-Lindau (VHL) Cullin RING E3 ligase is an essential enzyme in the ubiquitin-proteasome system that recruits substrates such as the hypoxia-inducible factor for ubiquitination and subsequent proteasomal degradation . VH032-OH, as a VHL ligand, can be connected to the ligand for protein by a linker to form PROTACs .
Metabolic Pathways
As a VHL ligand, it is likely involved in the ubiquitin-proteasome pathway
Transport and Distribution
As a VHL ligand, it is likely to be involved in processes related to the ubiquitin-proteasome system .
Subcellular Localization
As a VHL ligand, it is likely to be involved in processes related to the ubiquitin-proteasome system , which could potentially influence its localization within the cell.
準備方法
VH032-OHの合成には、官能基の保護、カップリング反応、脱保護工程など、いくつかの工程が含まれます。一般的な合成経路の1つは、N-Boc-L-4-ヒドロキシプロリンを原料として使用することです。主要な工程には以下が含まれます。
- ヒドロキシ基の保護。
- ベンジルアミンとのカップリング。
- Pd(OAc)2またはPd-PEPPSI-IPrなどのパラジウム触媒を用いた4-メチルチアゾール環のアリール化。
- アミン基とヒドロキシ基の脱保護 .
VH032-OHの工業生産方法は広く文書化されていませんが、合成は一般的にスケールアップと収率向上のための最適化を伴い、同様の工程に従います。
化学反応の分析
VH032-OHは、次のようなさまざまな化学反応を起こします。
酸化: 特定の条件下では、ヒドロキシ基を酸化してケトンまたはアルデヒドを生成することができます。
還元: この化合物は、アルコールまたはアミンを生成するために還元することができます。
科学的研究の応用
VH032-OHは、特にPROTACの開発において、科学研究で広く使用されています。これらの応用には以下が含まれます。
化学: 特定のタンパク質の分解を標的とするPROTACの合成のためのビルディングブロックとして使用されます。
生物学: タンパク質-タンパク質相互作用とユビキチン-プロテアソーム系の理解のための研究に使用されます。
医学: 病気関連タンパク質の分解を標的とする潜在的な治療的応用について調査されています。
類似化合物との比較
VH032-OH is compared with other VHL ligands such as VH032, VH101, and VH298. These compounds share similar structures but differ in their binding affinities and functional groups. VH032-OH is unique due to its terminal hydroxy group, which allows for rapid conjugation with various linkers, making it a versatile building block for PROTAC development .
Similar compounds include:
- VH032
- VH101
- VH298
These compounds are used in similar applications but may have different properties and efficiencies in targeting specific proteins .
特性
IUPAC Name |
(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O5S/c1-13-20(34-12-26-13)15-6-7-16(19(31)8-15)10-25-22(32)18-9-17(30)11-28(18)23(33)21(24(3,4)5)27-14(2)29/h6-8,12,17-18,21,30-31H,9-11H2,1-5H3,(H,25,32)(H,27,29)/t17-,18+,21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHVZPHLQIBKHX-LVCYWYKZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-benzyl-3-butyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2749592.png)
![4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine](/img/structure/B2749596.png)
![ethyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate](/img/structure/B2749597.png)
![2-(4-ethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2749598.png)
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2749599.png)
![3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2749601.png)
![4-cyclopropyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole](/img/structure/B2749603.png)
![3-(3-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2749604.png)

![N-(2,3-dimethylphenyl)-2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2749606.png)
![4-(1H-pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide](/img/structure/B2749610.png)
![5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2749611.png)

